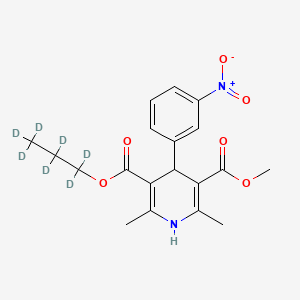
(rac)-Tolterodine-d14 (tartrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(rac)-Tolterodine-d14 (tartrate) is a deuterated form of tolterodine, a medication used to treat overactive bladder. The compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The tartrate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Tolterodine-d14 (tartrate) involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the tolterodine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Formation of the Racemic Mixture: The deuterated tolterodine is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Tartrate Salt Formation: The resolved enantiomers are reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of (rac)-Tolterodine-d14 (tartrate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Deuteration: Using a deuterium source and a suitable catalyst to introduce deuterium atoms.
Chiral Resolution: Employing high-performance liquid chromatography (HPLC) or other chiral separation techniques.
Salt Formation: Reacting the resolved enantiomers with tartaric acid under controlled conditions to form the tartrate salt.
化学反应分析
Types of Reactions
(rac)-Tolterodine-d14 (tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tolterodine derivatives.
科学研究应用
(rac)-Tolterodine-d14 (tartrate) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of tolterodine in the body.
Drug Development: Helps in the development of new drugs for overactive bladder treatment.
Biological Research: Used in studies to understand the mechanism of action of tolterodine and its effects on the bladder.
Industrial Applications: Employed in the synthesis of other deuterated compounds for pharmaceutical use.
作用机制
(rac)-Tolterodine-d14 (tartrate) exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the bladder. This inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary frequency and urgency. The molecular targets include muscarinic receptors M2 and M3, which are involved in bladder contraction.
相似化合物的比较
Similar Compounds
Tolterodine: The non-deuterated form of the compound.
Fesoterodine: Another antimuscarinic agent used for overactive bladder.
Oxybutynin: A similar compound with antimuscarinic properties.
Uniqueness
(rac)-Tolterodine-d14 (tartrate) is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart. This can result in improved efficacy and reduced side effects.
属性
分子式 |
C26H37NO7 |
|---|---|
分子量 |
489.7 g/mol |
IUPAC 名称 |
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i1D3,2D3,3D3,4D3,16D,17D; |
InChI 键 |
TWHNMSJGYKMTRB-GPSUCFBESA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


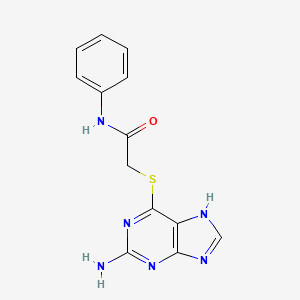
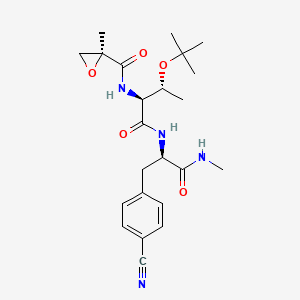
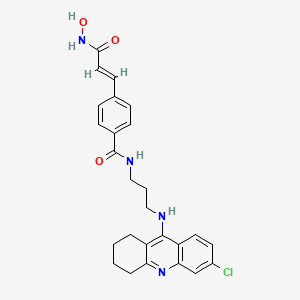
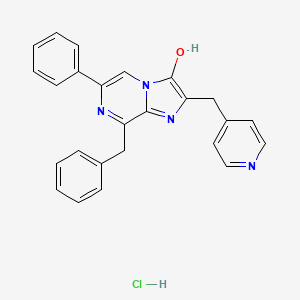

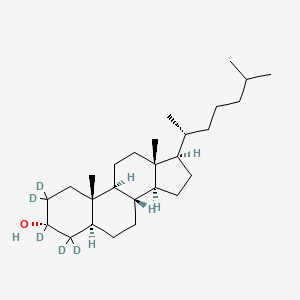
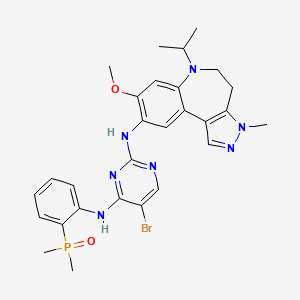

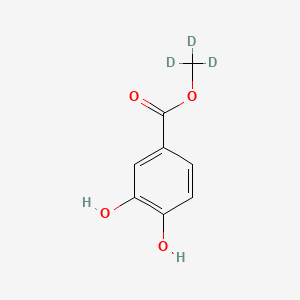
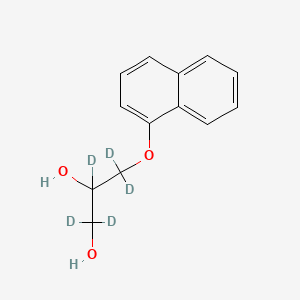
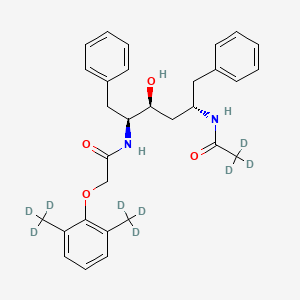

![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
